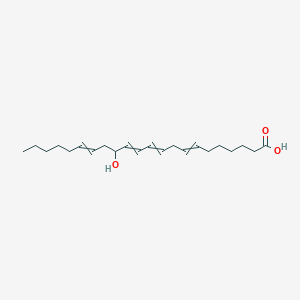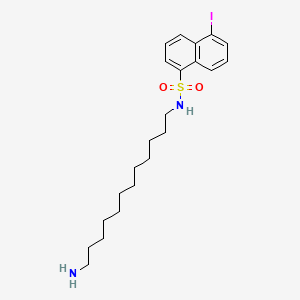
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide is a complex organic compound that features a naphthalene ring substituted with an iodine atom and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide typically involves multiple steps. One common approach is to start with the iodination of 1-naphthalenesulfonamide, followed by the introduction of the 12-aminododecyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives of the original compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene ring’s ability to fluoresce under UV light.
Medicine: Explored for its potential as an antimicrobial agent, given the presence of the sulfonamide group, which is known for its antibacterial properties.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.
Mecanismo De Acción
The mechanism of action of N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The iodine atom and the naphthalene ring may also contribute to the compound’s ability to interact with cellular membranes and proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
N-(12-Aminododecyl)-4-amino-1,8-naphthalimide: Another naphthalene derivative with similar applications in fluorescence and biological research.
N-(12-Aminododecyl)-1-deoxynojirimycin: Known for its use as a glycosidase inhibitor in biochemical research.
Uniqueness
N-(12-Aminododecyl)-5-iodo-1-naphthalenesulfonamide is unique due to the combination of its iodine atom and sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in fields requiring specific functional group interactions.
Propiedades
Número CAS |
103771-19-3 |
|---|---|
Fórmula molecular |
C22H33IN2O2S |
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
N-(12-aminododecyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H33IN2O2S/c23-21-15-11-14-20-19(21)13-12-16-22(20)28(26,27)25-18-10-8-6-4-2-1-3-5-7-9-17-24/h11-16,25H,1-10,17-18,24H2 |
Clave InChI |
BVLVDZULRCRDOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
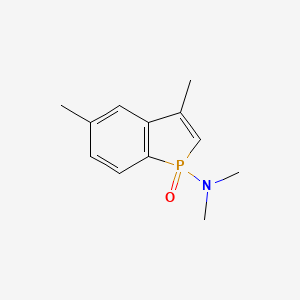
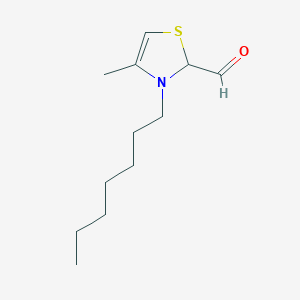
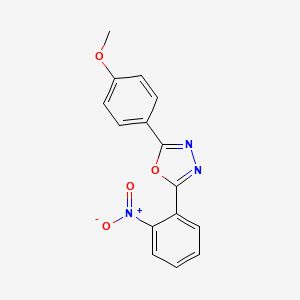
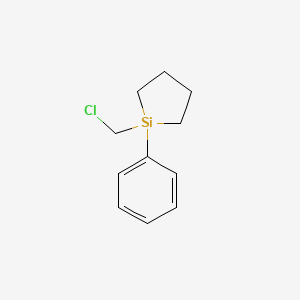
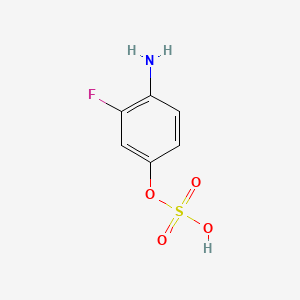
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)
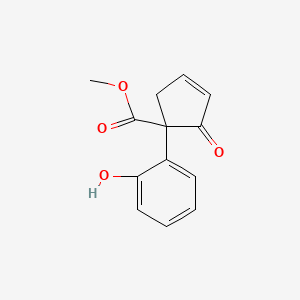
![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
